![molecular formula C19H19NO3 B277637 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, also known as C16, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of indolinone and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and exhibit anti-inflammatory properties. Additionally, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been found to modulate the expression of various genes involved in cancer cell proliferation and inflammation.
实验室实验的优点和局限性
One of the major advantages of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is its ability to exhibit anti-cancer and anti-inflammatory properties with minimal toxicity to normal cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One potential area of research is the development of new drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one and its potential applications in other diseases such as autoimmune disorders. Finally, more studies are needed to evaluate the safety and efficacy of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in clinical trials.
合成方法
The synthesis of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 2,4-dimethylphenylacetic acid with 2-amino-3-hydroxy-5-methylbenzoic acid in the presence of thionyl chloride. The resulting compound is then subjected to cyclization with the help of acetic anhydride and a catalyst such as triethylamine. The final product is obtained by purification through column chromatography.
科学研究应用
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in biomedical research. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells by blocking the cell cycle progression. Additionally, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
属性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C19H19NO3/c1-11-4-6-14(13(3)8-11)17(21)10-19(23)15-9-12(2)5-7-16(15)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22) |
InChI 键 |
XZOYSIZUFBMFNF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)

![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)
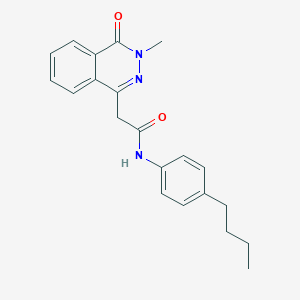
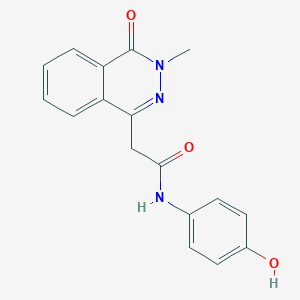
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
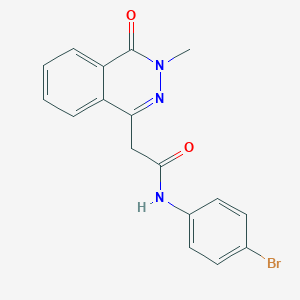
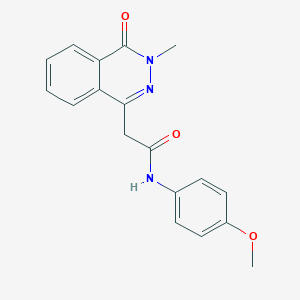
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
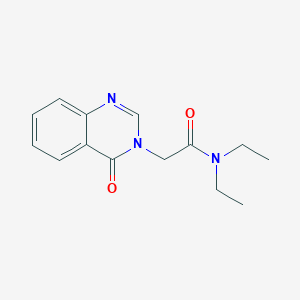
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)